

GDC-0834 Administration Route for Preclinical Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Gdc 0834

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Introduction

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell and myeloid cell signaling pathways.[1][2] As a non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling cascade, playing a pivotal role in B-cell development, activation, and proliferation.[3][4] This makes it an attractive therapeutic target for autoimmune diseases and B-cell malignancies.[5][6] Preclinical studies have demonstrated the efficacy of GDC-0834 in models of inflammatory diseases, such as collagen-induced arthritis (CIA) in rats.[7]

These application notes provide a comprehensive overview of the administration routes and protocols for GDC-0834 in preclinical research, with a focus on oral administration. The provided data and methodologies are intended to guide researchers in designing and executing their own studies.

Data Presentation

In Vitro and In Vivo Potency of GDC-0834

Assay Type	Species/System	Parameter	Value	Reference
Biochemical Assay	-	IC ₅₀	5.9 nM	[8]
Cellular Assay	-	IC ₅₀	6.4 nM	[8]
In Vivo BTK Inhibition	Mouse	IC ₅₀	1.1 μM	[8]
In Vivo BTK Inhibition	Rat	IC ₅₀	5.6 μM	[8]

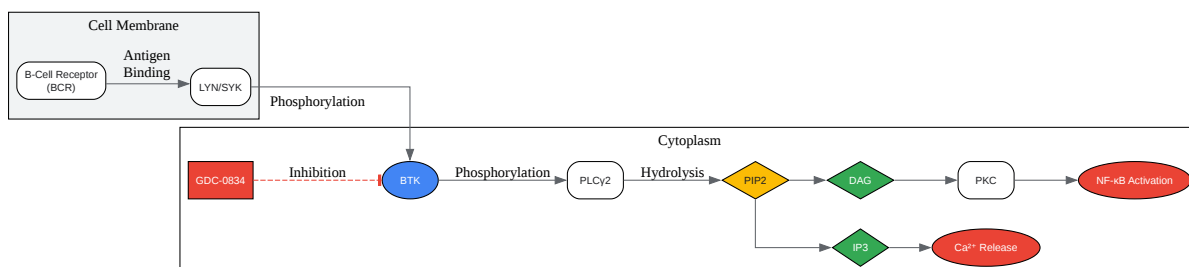
Preclinical Pharmacokinetics of GDC-0834

A significant species difference exists in the metabolism of GDC-0834. In humans, it undergoes rapid amide hydrolysis, leading to low systemic exposure.[1][9][10] However, in preclinical species, this metabolic pathway is less prominent, resulting in good oral bioavailability.[1][2]

Species	Route	Key Findings	Reference
Mouse	Oral	Orally bioavailable.[1] Dose-dependent inhibition of BTK phosphorylation.[8]	[1][8]
Rat	Oral	Orally bioavailable.[1] Dose-dependent efficacy in CIA model. [7]	[1][7]
Dog	Oral	Orally bioavailable.	[1]
Monkey	Oral	Orally bioavailable.	[1]

Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway.



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Caption: BTK Signaling Pathway and GDC-0834 Inhibition.

Experimental Protocols

Protocol 1: Oral Administration of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol describes the oral administration of GDC-0834 to evaluate its efficacy in a preclinical model of rheumatoid arthritis.

Materials:

- GDC-0834
- Vehicle (e.g., 0.5% methylcellulose in water)
- Female Lewis rats
- Bovine type II collagen

- Freund's incomplete adjuvant
- Oral gavage needles
- Syringes

Procedure:

- Induction of Arthritis:
 - Anesthetize female Lewis rats.
 - On day 0 and day 6, inject a 300 μ L emulsion of Freund's incomplete adjuvant containing 2 mg/mL bovine type II collagen at the base of the tail and at two sites on the back.[8]
- Preparation of GDC-0834 Formulation:
 - Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30, and 100 mg/kg).[8]
- Oral Administration:
 - Initiate oral dosing on day 0 of the study and continue through day 16.[8]
 - Administer GDC-0834 or vehicle to the rats via oral gavage.
 - Dosing can be performed twice daily (b.i.d.) at 12-hour intervals, once daily (QD) at 24-hour intervals, or every other day (Q2D) at 48-hour intervals.[8]
- Assessment of Efficacy:
 - Monitor ankle swelling (e.g., using calipers) throughout the study.
 - At the end of the study, perform morphological pathology on the joints.

Protocol 2: In Vivo BTK Phosphorylation Assay in Mice

This protocol details the procedure to assess the in vivo inhibitory activity of GDC-0834 on BTK phosphorylation in mouse blood.

Materials:

- GDC-0834
- Vehicle
- BALB/c mice
- Blood collection supplies (e.g., EDTA tubes)
- Reagents for Western blotting (primary antibodies for pBTK-Tyr223 and total BTK, secondary antibodies, lysis buffer, etc.)
- LC/MS/MS system for plasma drug level quantification

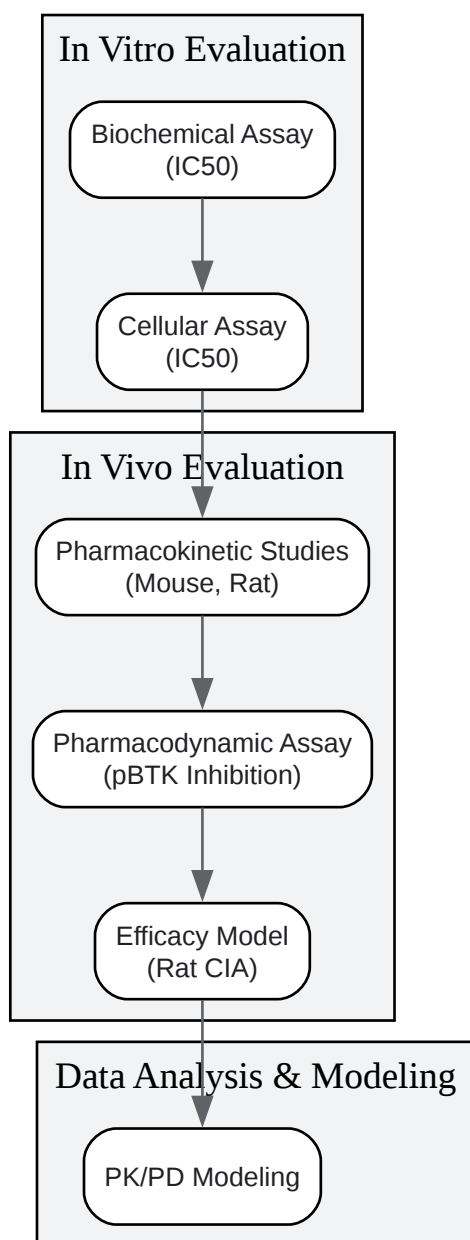
Procedure:

- Oral Administration:
 - Dose BALB/c mice orally with GDC-0834 at various concentrations (e.g., 25, 50, 100, and 150 mg/kg) or vehicle.[8]
- Blood Collection:
 - Collect terminal blood samples at different time points post-dose (e.g., 2, 4, or 6 hours).[8]
 - Use three animals per time point for statistical significance.[8]
- Sample Processing:
 - Separate plasma for GDC-0834 concentration analysis by LC/MS/MS.[8]
 - Use whole blood lysates to determine the levels of phosphorylated BTK (pBTK-Tyr223) and total BTK by Western blot.[8]
- Western Blot Analysis:
 - Perform protein quantification of the blood lysates.

- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies against pBTK-Tyr223 and total BTK.
- Incubate with appropriate secondary antibodies.
- Quantify the band intensities.
- Data Analysis:
 - Normalize the pBTK signal to the total BTK signal for each sample.[8]
 - Compare the normalized values from the GDC-0834 treated groups to the vehicle-treated group to calculate the percentage of inhibition of BTK phosphorylation.[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for preclinical evaluation of GDC-0834.



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Caption: Preclinical Evaluation Workflow for GDC-0834.

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